tert-butyl N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate
Description
This compound features a 1,3,4-oxadiazole core substituted with a sulfanyl (-SH) group at position 5 and a tert-butyl carbamate-protected aminomethyl group at position 2. The sulfanyl moiety confers nucleophilic reactivity, while the bulky tert-butyl group enhances steric protection for the carbamate, influencing solubility and stability. Such derivatives are pivotal in medicinal chemistry, particularly as intermediates for kinase inhibitors or antimicrobial agents .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3S/c1-8(2,3)14-6(12)9-4-5-10-11-7(15)13-5/h4H2,1-3H3,(H,9,12)(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCJIHFSZPQGDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NNC(=S)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Attachment of the Carbamate Group: The carbamate group is usually introduced by reacting the oxadiazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Oxadiazole-Sulfanyl Reactivity
The sulfanyl (-S-) group attached to the oxadiazole ring participates in nucleophilic substitution and oxidation reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic substitution | Alkyl halides (e.g., CH₃I) | Replacement of sulfanyl group with alkyl substituents (e.g., -SCH₃ → -S-R) |
| Oxidation | H₂O₂, acetic acid, 50°C | Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives |
For example, oxidation with hydrogen peroxide yields sulfone derivatives, enhancing electrophilicity for cross-coupling reactions.
Carbamate Hydrolysis
The carbamate moiety undergoes hydrolysis under basic or acidic conditions:
| Condition | Reagents | Products |
|---|---|---|
| Acidic | HCl (conc.), reflux | Amine + CO₂ + tert-butanol |
| Basic | NaOH (1 M), 60°C | Sodium carbamate intermediate → free amine |
Hydrolysis kinetics depend on pH and temperature, with acidic conditions favoring faster decomposition.
Heterocyclic Functionalization
The oxadiazole ring facilitates cycloaddition and cross-coupling reactions:
These reactions enable modular derivatization for medicinal chemistry applications, such as urease inhibition.
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Process | Mass Loss (%) |
|---|---|---|
| 150–200°C | Carbamate cleavage | 35–40 |
| 250–300°C | Oxadiazole ring degradation | 50–55 |
Stability under thermal stress is crucial for storage and industrial processing.
Biological Interactions
In medicinal chemistry contexts, the compound’s carbamate group interacts with enzyme active sites:
| Target | Interaction | Biological Effect |
|---|---|---|
| HIV-1 protease | Hy |
Scientific Research Applications
Synthesis and Characterization
The synthesis of tert-butyl N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiol derivative of the oxadiazole. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing oxadiazole moieties exhibit antimicrobial properties. The sulfanyl group may enhance this activity by increasing lipophilicity and cellular uptake.
- Anticancer Potential : Research indicates that oxadiazole derivatives can inhibit various cancer cell lines. The specific mechanism often involves targeting cellular pathways essential for cancer cell proliferation and survival.
Agricultural Applications
The compound may also find applications in agriculture as a potential pesticide or herbicide. The oxadiazole ring is known for its bioactivity against pests and pathogens, making it a candidate for developing new agrochemicals.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various oxadiazole derivatives reported that this compound demonstrated significant inhibition against Gram-positive bacteria. The study utilized standard disk diffusion methods to assess activity levels.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This finding suggests its potential as a lead compound for developing new anticancer therapies.
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Moderate | Significant | Effective against specific strains |
| Other Oxadiazole Derivative A | High | Moderate | Broad-spectrum activity |
| Other Oxadiazole Derivative B | Low | High | Selective towards cancer cells |
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The oxadiazole ring can also interact with various biological targets through hydrogen bonding and hydrophobic interactions, modulating their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
tert-Butyl ((5-Pentyl-1,3,4-oxadiazol-2-yl)methyl)carbamate (Compound 22)
- Substituent : Pentyl group at position 3.
- Synthesis : Prepared via a coupling reaction involving N-Boc glycine, yielding 60% .
- Physical Data :
- $ ^1H $ NMR (CDCl₃): δ 4.67 (d, J = 6.1 Hz, 2H), 1.46 (s, 9H).
- HRMS: [M+Na]⁺ = 308.1401 (calculated 308.1403).
tert-Butyl N-[(1S)-1-[5-[(2-Fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-3-methylbutyl]carbamate
- Substituent : 2-Fluorophenylmethylsulfanyl at position 4.
- Attributes : The fluorinated aryl group introduces electronic effects (electron-withdrawing) and steric bulk, which may modulate binding affinity in biological targets .
tert-Butyl N-[(1S)-1-[5-[(2-Chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate
Heterocyclic and Functional Group Modifications
n-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)cyclopropanamine hydrobromide
- Structure : Cyclopropanamine replaces the tert-butyl carbamate, and a 2-chlorophenyl group is present at position 5.
tert-Butyl (5-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate
Comparative Data Table
Key Research Findings
- Reactivity : The sulfanyl group in the target compound offers nucleophilic sites for further functionalization (e.g., alkylation or oxidation to sulfonyl), unlike inert alkyl or aryl substituents .
- Biological Relevance : Fluorinated and sulfonated analogs (e.g., –8) show enhanced metabolic stability, critical for drug design .
- Synthetic Flexibility : tert-Butyl carbamate serves as a robust protecting group across diverse scaffolds, enabling modular synthesis of bioactive molecules .
Biological Activity
Tert-butyl N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate is a synthetic compound characterized by its unique structural features, including a tert-butyl group, a carbamate moiety, and a 1,3,4-oxadiazole ring containing a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The molecular formula of this compound is , with a molecular weight of approximately 231.27 g/mol. The presence of the oxadiazole ring is significant as compounds containing this moiety are known for diverse pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C8H13N3O3S |
| Molecular Weight | 231.27 g/mol |
| CAS Number | 889940-58-3 |
Antimicrobial Activity
Research indicates that compounds with oxadiazole rings exhibit notable antimicrobial properties. The sulfanyl group in this compound may enhance its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. Studies have demonstrated that related oxadiazole derivatives show significant activity against various bacterial strains.
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been well-documented. The mechanism often involves the modulation of key cellular pathways and interactions with specific enzymes or receptors involved in tumor growth. For instance, studies on similar compounds have shown that they can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 family proteins which are crucial for cell survival.
The biological activity of this compound is thought to arise from its ability to interact with biological targets at the molecular level. The oxadiazole ring can modulate receptor activities and inhibit enzymatic functions. Interaction studies suggest that this compound may bind effectively to various biological receptors and enzymes, influencing their activity and leading to therapeutic effects.
Case Studies
- Antimicrobial Activity Study : In vitro experiments demonstrated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
- Anticancer Efficacy : A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers when treated with this compound.
Comparative Analysis
A comparison with other similar compounds highlights the unique biological potential of this compound:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Tert-butyl N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]carbamate | Anticancer | Different substitution pattern |
| Ethyl 2-(5-(sulfanyl)-1,3,4-oxadiazol-2-yl)propanoate | Antimicrobial | Variation in alkyl chain |
| Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate | Antimicrobial and anticancer | Methyl substitution on oxadiazole |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing tert-butyl N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate?
- Methodological Answer : A rapid synthesis involves using HClO₄-SiO₂ as a catalyst under reflux conditions (80°C for 8 minutes). Post-reaction, the mixture is diluted with dichloromethane, filtered to remove the catalyst, and washed with saturated NaHCO₃ and water. Purification via silica gel column chromatography with a hexane/ethyl acetate (2:8) eluent yields the compound. Monitoring via TLC ensures reaction completion . Alternative routes may use tert-butyl carbamate intermediates with controlled reaction stoichiometry .
Q. How can the compound be characterized using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the oxadiazole ring protons (δ ~8–9 ppm) and tert-butyl group (δ ~1.3 ppm).
- LC-MS : Confirm molecular weight (e.g., observed [M+Na]⁺ at m/z 298) .
- X-ray crystallography : Resolve hydrogen bonding patterns and 3D architecture, as demonstrated for related carbamate derivatives .
Q. What are the stability and storage considerations for this compound?
- Methodological Answer : Store refrigerated in airtight containers away from moisture and light. Avoid incompatible substances (strong acids/bases, oxidizing agents) to prevent decomposition. Stability under ambient conditions is limited; monitor via periodic NMR or HPLC .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with water. For spills, adsorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid electrostatic discharge and ignition sources due to potential combustion byproducts (e.g., CO, NOₓ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve diastereoselectivity in derivatives?
- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., chiral Lewis acids). Monitor diastereomer ratios via chiral HPLC or 1H NMR coupling constants. For example, tert-butyl carbamate derivatives have been resolved using diastereoselective α-amidoalkylation reactions .
Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?
- Methodological Answer : Cross-validate with multiple techniques:
- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals.
- Computational modeling : Compare experimental and DFT-calculated IR/UV spectra.
- Single-crystal X-ray diffraction : Definitive confirmation of stereochemistry and hydrogen bonding networks .
Q. How can computational methods predict reactivity with biological targets?
- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) using the oxadiazole sulfur as a nucleophilic site. Validate predictions with in vitro assays (e.g., enzyme inhibition). For toxicity screening, use QSAR models to assess bioaccumulation or mutagenicity .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
